molecular formula C6H4I2 B1666199 1,3-Diiodobenzene CAS No. 626-00-6

1,3-Diiodobenzene

Cat. No.: B1666199
CAS No.: 626-00-6
M. Wt: 329.9 g/mol
InChI Key: SFPQFQUXAJOWNF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-Diiodobenzene is a halogenated benzene derivative . It primarily targets phenylboronic acid in the presence of CuI, DABCO (1,4-diazabicyclo[2.2.2]octane), and TBAB (n-Bu 4 NBr) . The role of these targets is to facilitate the coupling reaction of this compound with other compounds such as 2-methylthiophene .

Mode of Action

The compound interacts with its targets through a coupling reaction. Specifically, this compound undergoes coupling with 2-methylthiophene in the presence of Ir/Ag 2 CO 3 . This interaction results in the formation of a meta-linked isomer of the thiophene-benzene-thiophene triad .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Ullmann coupling pathway . This pathway involves the dissociation of weakly bonded halogen substituents, which remain chemisorbed on the surface. The generated surface-stabilized radicals then diffuse and couple through C–C bond formation into covalent nanostructures . The downstream effects of this pathway include the formation of complex organic structures, which can be used in various applications, including the synthesis of pharmaceuticals and agrochemicals .

Result of Action

The molecular result of this compound’s action is the formation of a meta-linked isomer of the thiophene-benzene-thiophene triad . On a cellular level, this could potentially lead to various effects depending on the specific application of the compound.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the coupling reaction of this compound with 2-methylthiophene requires the presence of Ir/Ag 2 CO 3 . Additionally, the compound is sensitive to light and should be stored in cool, dry conditions . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

1,3-Diiodobenzene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

It has been shown to undergo coupling reactions with other organic compounds . These reactions could potentially involve interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Molecular Mechanism

It is known to participate in coupling reactions with other organic compounds , which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific molecular mechanisms have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diiodobenzene can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the diazotization method due to its efficiency and scalability. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

1,3-Diiodobenzene undergoes various types of chemical reactions:

Comparison with Similar Compounds

1,3-Diiodobenzene can be compared with other diiodobenzene isomers and halogenated benzenes:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis and other fields.

Properties

IUPAC Name

1,3-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPQFQUXAJOWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060811
Record name Benzene, 1,3-diiodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-00-6
Record name 1,3-Diiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-00-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-diiodo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-diiodo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,3-diiodo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-diiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.929
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Record name 1,3-Diiodobenzene
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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